

# Validating the safety profile of ReN001 in long-term preclinical studies

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## Compound of Interest

Compound Name: ReN001

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## Validating the Preclinical Safety of ReN001: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for rare diseases, such as primary mitochondrial myopathies (PMM), necessitates a rigorous evaluation of their long-term safety profile before clinical application. **ReN001** (mavodelpar), a selective peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist, was under development for PMM and long-chain fatty acid oxidation disorders (LC-FAOD). However, its development was suspended after a pivotal Phase 2b trial failed to meet its primary efficacy endpoints. This guide provides a comparative overview of the available preclinical safety data for **ReN001** and other PPAR agonists, offering insights for researchers in the field of mitochondrial disease and drug development.

## Executive Summary

Direct and detailed long-term preclinical safety data for **ReN001**, including comprehensive toxicology, biodistribution, and tumorigenicity studies, are not extensively available in the public domain. Reneo Pharmaceuticals has presented some preclinical findings at scientific conferences, indicating that mavodelpar is a potent and selective PPAR $\delta$  agonist that improves mitochondrial function in skeletal muscle.<sup>[1]</sup> However, for a comprehensive safety assessment, this guide draws comparisons with other PPAR agonists for which more extensive preclinical

data have been published. A significant safety concern for the PPAR agonist class is the observation of carcinogenicity in long-term rodent studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Comparative Preclinical Safety Data

Due to the limited availability of specific long-term preclinical safety data for **ReN001**, this section presents a comparative summary based on available information for **ReN001** and other PPAR agonists.

Parameter	ReN001 (mavodelpar)	Other PPAR Agonists (e.g., Muraglitazar, GW501516)	Key Considerations
Target	Selective PPAR $\delta$ agonist[1][6]	Varying selectivity for PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$ [3]	The specific PPAR isotype targeted can influence the safety profile.
General Toxicology	Stated to be "safe and well tolerated" in early clinical trials.[7] Specific long-term preclinical toxicology data is not publicly available.	Class-related effects include potential for myopathy, rhabdomyolysis, and renal effects.[8] Muraglitazar was associated with cardiac effects in a six-month rat study at high doses.[9]	The dose and duration of exposure are critical factors in toxicological assessments.
Biodistribution	Preclinical data presented at conferences suggested muscle tissue as a target. Detailed quantitative biodistribution data is not publicly available.	PPARs have a wide tissue distribution, which corresponds to the organs where tumors have been observed in rodent studies.[4]	Understanding tissue distribution is key to predicting potential off-target effects.
Tumorigenicity/ Carcinogenicity	Long-term carcinogenicity data for ReN001 is not publicly available.	A significant concern for the PPAR agonist class. The US FDA has requested 2-year carcinogenicity studies for these compounds.[2][5] Several dual PPAR $\alpha/\gamma$ agonists have been	The relevance of rodent carcinogenicity findings to human risk is a subject of ongoing research and debate. [2][5]

shown to induce tumors in rodents, including urinary bladder tumors, hemangiosarcomas, and liposarcomas.[3]  
[4]

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## Experimental Protocols

Standard preclinical safety studies for novel therapeutics, particularly for a class of compounds like PPAR agonists with known safety concerns, generally follow established regulatory guidelines. While specific protocols for **ReN001** are not available, the following outlines typical methodologies for key preclinical safety assessments.

## Long-Term Toxicology Studies

- Objective: To evaluate the potential adverse effects of a test compound after repeated administration over an extended period.
- Methodology:
  - Animal Models: Typically conducted in two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs or non-human primates).
  - Dosing: Multiple dose levels are used, including a high dose expected to produce some toxicity, a low dose that is a multiple of the expected clinical exposure, and an intermediate dose.
  - Duration: For chronic toxicity, studies can range from 6 to 12 months.
  - Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.

## Biodistribution Studies

- Objective: To determine the distribution and accumulation of a compound and/or its metabolites in various tissues and organs.
- Methodology:
  - Radiolabeling: The test compound is often radiolabeled (e.g., with  $^{14}\text{C}$  or  $^3\text{H}$ ) to facilitate detection.
  - Administration: Administered to animals via the intended clinical route.
  - Sample Collection: Tissues and organs are collected at various time points after administration.
  - Analysis: Radioactivity in each tissue is quantified to determine the concentration of the compound and its metabolites.

## Carcinogenicity Studies

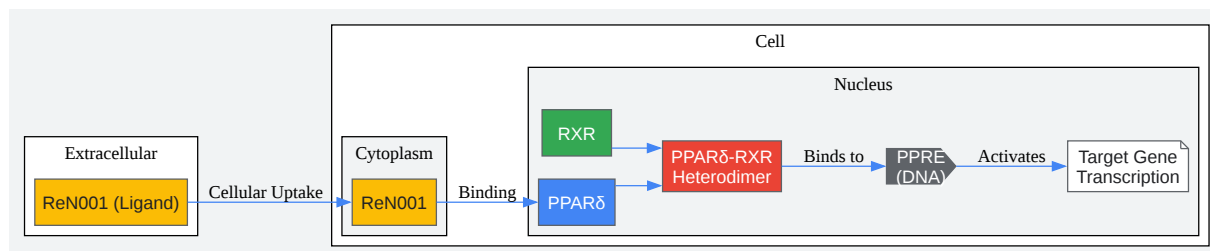
- Objective: To assess the tumorigenic potential of a compound after lifetime exposure in animal models.
- Methodology:
  - Animal Models: Typically conducted in rats and mice.
  - Duration: Usually 24 months for rats and 18-24 months for mice.
  - Dosing: Multiple dose groups, including a high dose that is the maximum tolerated dose (MTD).
  - Endpoint: Comprehensive histopathological evaluation of all tissues for the presence of neoplasms.

## Signaling Pathway and Experimental Workflow

### PPAR $\delta$ Signaling Pathway

**ReN001** is a selective agonist of PPAR $\delta$ , a nuclear receptor that plays a crucial role in regulating genes involved in energy metabolism. Upon activation by a ligand like **ReN001**,

PPAR $\delta$  forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.

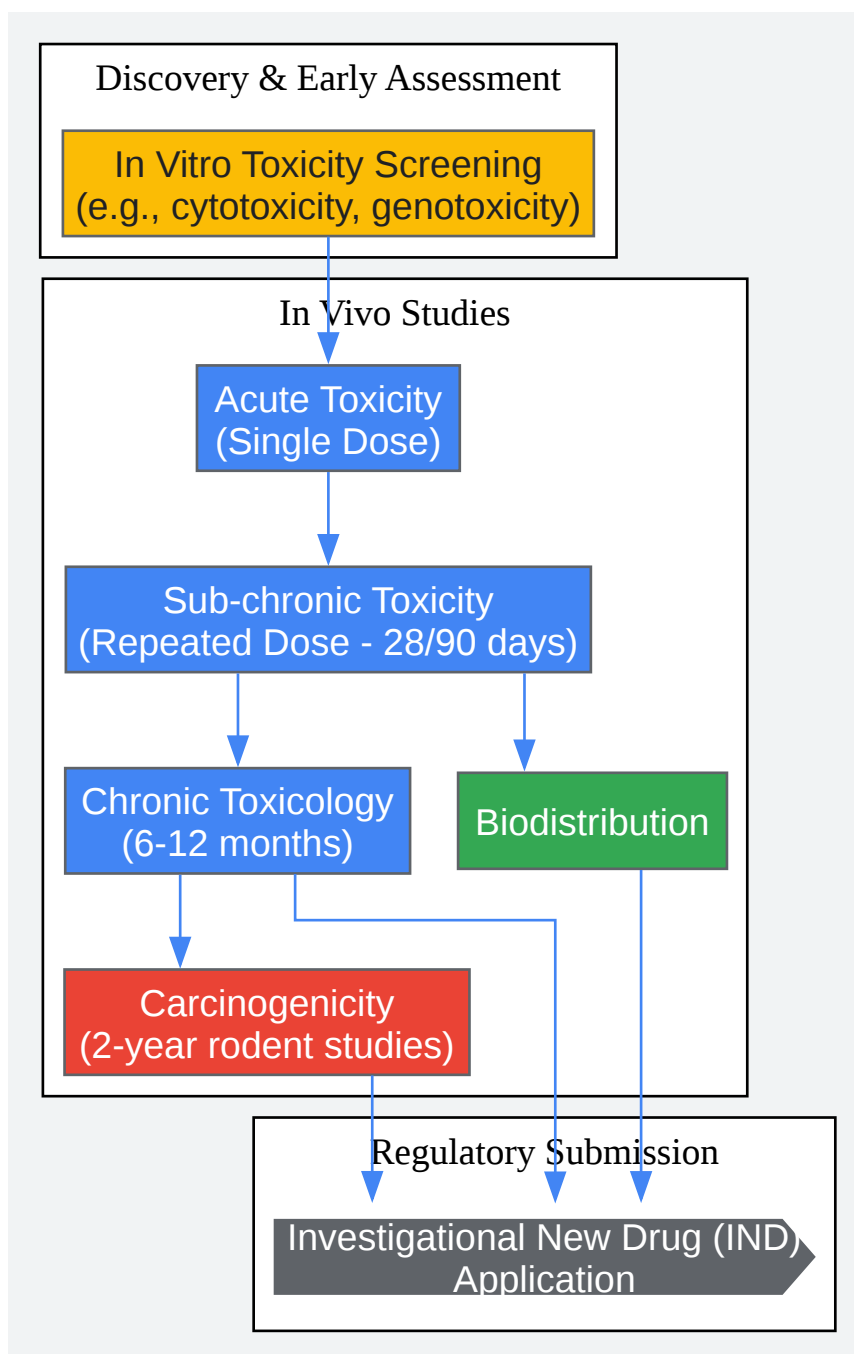


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Caption: Simplified PPAR $\delta$  signaling pathway activated by **ReN001**.

## General Preclinical Safety Evaluation Workflow

The preclinical evaluation of a novel drug candidate like **ReN001** follows a structured workflow to assess its safety before moving into human clinical trials. This process involves a series of in vitro and in vivo studies designed to identify potential toxicities.



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Caption: A generalized workflow for preclinical safety evaluation.

## Conclusion

Validating the long-term safety of a new therapeutic candidate is a cornerstone of drug development. While the clinical development of **ReN001** has been halted due to efficacy

concerns, the exploration of its preclinical safety profile, particularly in the context of the broader class of PPAR agonists, provides valuable lessons for future research in mitochondrial diseases. The known association of PPAR agonists with carcinogenicity in rodent models underscores the importance of comprehensive and long-term preclinical safety studies. For researchers and drug developers, a thorough understanding of the potential class-specific toxicities and the implementation of robust preclinical testing protocols are critical for the successful and safe translation of novel therapies from the laboratory to the clinic.

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